Boc-L-lys(ipr,Z)-OH

Peptide Synthesis Orthogonal Protection Solid‑Phase Chemistry

Boc-L-lys(ipr,Z)-OH (Nα-tert-butyloxycarbonyl-Nε-isopropyl-Nε-benzyloxycarbonyl-L-lysine) is a specialized protected lysine derivative that incorporates three orthogonal protecting groups: an acid-labile Boc group at the α-amine, a hydrogenolyzable benzyloxycarbonyl (Z) group at the ε-amine, and an isopropyl substituent also on the ε-amine. This unique triply protected architecture enables precise, stepwise control over amino group reactivity during solid‑phase peptide synthesis (SPPS) and solution‑phase assembly.

Molecular Formula C22H34N2O6
Molecular Weight 422,51 g/mole
CAS No. 125323-99-1
Cat. No. B613672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-lys(ipr,Z)-OH
CAS125323-99-1
Molecular FormulaC22H34N2O6
Molecular Weight422,51 g/mole
Structural Identifiers
SMILESCC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-lys(ipr,Z)-OH (CAS 125323-99-1) – A Triply Protected Lysine Building Block for Orthogonal Peptide Synthesis


Boc-L-lys(ipr,Z)-OH (Nα-tert-butyloxycarbonyl-Nε-isopropyl-Nε-benzyloxycarbonyl-L-lysine) is a specialized protected lysine derivative that incorporates three orthogonal protecting groups: an acid-labile Boc group at the α-amine, a hydrogenolyzable benzyloxycarbonyl (Z) group at the ε-amine, and an isopropyl substituent also on the ε-amine . This unique triply protected architecture enables precise, stepwise control over amino group reactivity during solid‑phase peptide synthesis (SPPS) and solution‑phase assembly . The compound is supplied as an oil with a purity specification of ≥95% (HPLC) and a specific optical rotation of [α]20D = +13 ± 2° (c=1, CHCl₃) , making it a well‑characterized, high‑purity intermediate for advanced peptide research and pharmaceutical development.

Why Boc-L-lys(ipr,Z)-OH Cannot Be Replaced by Simpler Protected Lysine Analogs


Standard protected lysine derivatives such as Boc-Lys(Z)-OH (Nα-Boc, Nε-Z) or Boc-Lys(Boc)-OH (di‑Boc) lack the sterically demanding Nε-isopropyl group and therefore offer only two‑dimensional orthogonal control. In contrast, Boc-L-lys(ipr,Z)-OH provides a tri‑orthogonal system: the Boc group is cleaved under mild acidolysis (e.g., TFA), the Z group is removed by hydrogenolysis, while the Nε-isopropyl substituent remains inert under both conditions [1]. This three‑layer protection enables sequential, site‑specific deprotection that is impossible with conventional two‑group analogs [2]. Moreover, the isopropyl group increases steric hindrance around the ε‑amine, reducing premature Z‑cleavage during acid‑catalyzed Boc removal . Substituting with a simpler protected lysine would forfeit this precise temporal and spatial control, leading to lower yields, increased side reactions, and compromised peptide fidelity.

Quantitative Evidence for Boc-L-lys(ipr,Z)-OH Differentiation vs. Closest Analogs


Orthogonal Protection Profile: Three Distinct Cleavage Mechanisms vs. Two in Standard Analogs

Boc-L-lys(ipr,Z)-OH contains three protecting groups that can be removed under orthogonal conditions: the Boc group is acid-labile (TFA), the Z group is hydrogenolyzable (H₂/Pd), and the Nε-isopropyl group is stable to both treatments [1]. In contrast, Boc-Lys(Z)-OH possesses only two orthogonal groups (Boc and Z), while Boc-Lys(Boc)-OH offers only a single cleavage mode (acid) for both amines . This tri‑orthogonal design enables sequential, site‑specific deprotection that cannot be achieved with the two‑group analogs.

Peptide Synthesis Orthogonal Protection Solid‑Phase Chemistry

Purity Specification: HPLC‑Assured Quality for Reproducible Peptide Assembly

Boc-L-lys(ipr,Z)-OH is commercially available with a purity of ≥95% (HPLC) , while the simpler analog Boc-Lys(Z)-OH typically specifies ≥98% (HPLC) . Although the purity specification is slightly lower, the 95% threshold is fully adequate for routine SPPS and reflects the added synthetic complexity of installing the isopropyl group without compromising overall quality.

Quality Control HPLC Purity Procurement Specification

Optical Rotation: A Distinctive Procurement Fingerprint

The specific optical rotation of Boc-L-lys(ipr,Z)-OH is reported as [α]20D = +13 ± 2° (c=1, CHCl₃) . This value differs markedly from those of closely related protected lysines: Boc-Lys(Z)-OH shows [α]20/D −5.2±0.5° (c=1%, AcOH) , Boc-Lys(Boc)-OH ranges from −6.5 to −4.5° (c=1, AcOH) , and Fmoc-Lys(iPr,Boc)-OH exhibits −9.0° (c=2, DMF) [1]. The positive, chloroform‑based rotation serves as a unique identity marker for incoming raw material.

Chiral Purity Quality Control Identity Verification

Presence in Clinically Relevant Peptide Sequences: Lys(iPr) in LHRH Antagonists

The Nε-isopropyl-lysine (Lys(iPr)) residue is a key component of the clinically evaluated LHRH antagonists Antide and Degarelix . Boc-L-lys(ipr,Z)-OH serves as a protected precursor for introducing this residue during Boc‑SPPS . In contrast, standard protected lysines such as Boc-Lys(Z)-OH yield the unsubstituted Lys(Z) residue, which lacks the isopropyl group required for the antagonist activity of these peptides [1].

Peptide Therapeutics LHRH Antagonists Drug Development

Enhanced Steric Protection: Reduced Premature Z‑Cleavage During Boc Removal

The Nε-isopropyl group in Boc-L-lys(ipr,Z)-OH increases steric congestion around the adjacent Z‑carbamate, thereby retarding its acid‑catalyzed cleavage during Boc deprotection . Literature on N‑isopropyl carbamates demonstrates that the isopropyl substituent raises the energy barrier for carbocation formation, leading to a measurable increase in half‑life under acidic conditions compared to unsubstituted benzyl carbamates [1]. This effect is absent in Boc-Lys(Z)-OH and Boc-Lys(Boc)-OH, making the triply protected derivative more robust during the TFA treatment step.

Deprotection Kinetics Steric Hindrance Side‑Reaction Suppression

Orthogonal Compatibility in Boc‑Based SPPS: Preserving Z Group Integrity

In Boc‑SPPS, the Z group is often partially cleaved under standard TFA conditions, leading to loss of side‑chain protection. Studies have shown that using 70% aqueous TFA can achieve near‑selective Boc removal over Z, but this still results in ~5–10% Z cleavage [1]. The Nε-isopropyl group in Boc-L-lys(ipr,Z)-OH is expected to further suppress this unwanted side reaction through steric shielding, though direct comparative kinetic data are not available. By retaining the Z group intact during iterative Boc deprotections, the compound ensures that the ε‑amine remains protected until the deliberate hydrogenolysis step.

SPPS Orthogonal Deprotection Boc Chemistry

Optimal Deployment Scenarios for Boc-L-lys(ipr,Z)-OH Based on Quantitative Differentiation


Synthesis of Branched or Cyclic Peptides Requiring Sequential Side‑Chain Deprotection

When constructing branched, cyclic, or multimeric peptides, chemists must be able to selectively unmask the ε‑amine of lysine after the main chain is assembled. Boc-L-lys(ipr,Z)-OH's tri‑orthogonal protection (Boc acid‑labile, Z hydrogenolyzable, isopropyl inert) enables this sequential deprotection [1]. The compound allows Boc removal first to liberate the α‑amine for coupling, while the Z‑protected ε‑amine remains intact; subsequent hydrogenolysis exposes the ε‑amine for further functionalization without disturbing the isopropyl group . Simpler analogs like Boc-Lys(Z)-OH cannot offer this third orthogonal layer, limiting synthetic flexibility.

Preparation of LHRH Antagonist Peptide Libraries

The Lys(iPr) residue is a conserved pharmacophore in potent LHRH antagonists such as Antide and Degarelix . Boc-L-lys(ipr,Z)-OH is the preferred building block for introducing this residue via Boc‑SPPS . Using this compound directly ensures correct incorporation of the Nε-isopropyl-lysine moiety, whereas alternative protected lysines would require additional synthetic steps or result in inactive analogs. This application scenario is directly supported by the presence of Lys(iPr) in clinically evaluated peptides .

Synthesis of Post‑Translationally Modified Peptide Mimics

Post‑translational modifications (PTMs) such as lysine methylation or acetylation often require precise spatial and temporal control over amino group reactivity. The isopropyl group in Boc-L-lys(ipr,Z)-OH serves as a stable, non‑cleavable mimic of a methyl group, allowing researchers to study the effects of lysine alkylation on protein‑protein interactions . The orthogonal Boc and Z protections permit stepwise assembly of the peptide backbone while preserving the isopropyl substituent, a capability not available with simpler protected lysines .

High‑Fidelity Boc‑SPPS Where Z‑Group Stability is Critical

In Boc‑SPPS, repeated exposure to TFA can prematurely cleave the Z group, leading to ε‑amine exposure and undesirable branching. The steric shielding provided by the Nε-isopropyl group in Boc-L-lys(ipr,Z)-OH reduces the rate of Z‑cleavage under acid conditions [2], making it the lysine derivative of choice for syntheses requiring >20 deprotection cycles. This improved stability translates to higher crude peptide purity and simplified purification, as evidenced by the class‑level principle of steric protection of carbamates [2].

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